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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-methoxy-3-formylcarbazole is a derivative of carbazole, a heterocyclic aromatic compound

known for its presence in various natural products and its utility as a scaffold in medicinal

chemistry and materials science. The introduction of a methoxy group at the nitrogen atom and

a formyl group at the 3-position is anticipated to modulate its electronic properties and

biological activity. This technical guide provides a detailed analysis of the expected spectral

characteristics of N-methoxy-3-formylcarbazole based on comparative data from closely

related analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside generalized experimental protocols for its synthesis

and characterization. This document serves as a foundational resource for researchers

engaged in the synthesis, identification, and application of novel carbazole derivatives.

Introduction
Carbazole and its derivatives have garnered significant attention due to their diverse biological

activities, including anticancer, antibacterial, and antiviral properties. The rigid, planar structure

of the carbazole nucleus makes it an attractive pharmacophore. Chemical modification of the

carbazole ring, such as N-substitution and functionalization at the 3 and 6 positions, allows for

the fine-tuning of its physicochemical and biological properties. The title compound, N-
methoxy-3-formylcarbazole (also known as 9-methoxy-9H-carbazole-3-carbaldehyde), is a

subject of interest for its potential as a synthetic intermediate and a bioactive molecule. This
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guide aims to provide a comprehensive overview of its expected spectral data to aid in its

unambiguous identification and characterization.

Note: Direct experimental spectral data for N-methoxy-3-formylcarbazole (CAS 117592-01-5)

is not readily available in the public domain. The data presented herein is a predictive analysis

based on the known spectral data of structurally similar carbazole derivatives.

Predicted Spectral Data
The following tables summarize the predicted spectral data for N-methoxy-3-formylcarbazole.

These predictions are derived from the analysis of known data for isomers and N-alkylated

analogues.

¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~9.9 - 10.1 s - 1H H-10 (CHO)

~8.4 - 8.6 d ~1.5 1H H-4

~8.1 - 8.3 d ~7.8 1H H-5

~7.8 - 8.0 dd ~8.4, 1.5 1H H-2

~7.4 - 7.6 m - 2H H-6, H-8

~7.2 - 7.4 t ~7.5 1H H-7

~4.1 - 4.3 s - 3H H-11 (N-OCH₃)

Rationale for Prediction: The chemical shifts are estimated based on data for 9-ethyl-9H-

carbazole-3-carbaldehyde and 1,4-dimethoxy-9H-carbazole-3-carbaldehyde. The aldehyde

proton is expected to be the most deshielded proton. The protons on the formyl-substituted ring

(H-2, H-4) will be downfield due to the electron-withdrawing effect of the aldehyde. The N-

methoxy protons are predicted to appear as a singlet in the region of 4.1-4.3 ppm.
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¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Atom Assignment

~191 - 193 C-10 (CHO)

~142 - 144 C-4a

~140 - 142 C-8a

~131 - 133 C-3

~128 - 130 C-4

~126 - 128 C-5a

~124 - 126 C-2

~122 - 124 C-6

~120 - 122 C-1

~110 - 112 C-8

~109 - 111 C-5

~108 - 110 C-7

~60 - 65 C-11 (N-OCH₃)

Rationale for Prediction: The aldehyde carbon is expected at a characteristic downfield shift.

The aromatic carbon shifts are estimated by considering the substituent effects of the formyl

and N-methoxy groups on the carbazole skeleton, with reference to known carbazole

derivatives.

IR Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3150 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

resonance)

~1680 - 1700 Strong Aldehyde C=O stretch

~1580 - 1620 Strong Aromatic C=C stretch

~1450 - 1480 Medium Aromatic C=C stretch

~1300 - 1350 Strong C-N stretch

~1100 - 1150 Strong C-O stretch (methoxy)

~740 - 760 Strong
ortho-disubstituted benzene C-

H bend

Rationale for Prediction: The most characteristic peaks will be the strong carbonyl stretch of the

aldehyde and the C-H stretches of the aldehyde group. The other vibrations are predicted

based on the general IR spectra of aromatic aldehydes and carbazole derivatives.

Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

225 High [M]⁺ (Molecular Ion)

210 Moderate [M - CH₃]⁺

196 High [M - CHO]⁺

182 Moderate [M - N-OCH₃]⁺

167 Moderate
[C₁₂H₉N]⁺ (Carbazole radical

cation)

154 Moderate [M - CHO - N-CH₃]⁺

Rationale for Prediction: The molecular ion peak is predicted at m/z 225, corresponding to the

molecular weight of C₁₄H₁₁NO₂. Common fragmentation patterns for aldehydes (loss of CHO)
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and methoxy-substituted compounds (loss of CH₃) are expected.

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of N-
methoxy-3-formylcarbazole, based on established methods for similar compounds.

Synthesis of N-methoxy-3-formylcarbazole
A plausible synthetic route involves the N-methoxylation of 3-formylcarbazole.

Materials:

3-Formylcarbazole

Methoxyamine hydrochloride

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

A suitable solvent (e.g., DMF, THF)

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling reactions.

Procedure:

To a solution of 3-formylcarbazole in an appropriate solvent, add the base and stir for a

designated time at room temperature.

Add methoxyamine hydrochloride to the reaction mixture.

If employing a cross-coupling strategy, add the palladium catalyst and ligand.

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several

hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
3.2.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample,

Attenuated Total Reflectance (ATR) can be used.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

3.2.3. Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray

Ionization (ESI) mass spectrometer.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.
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Caption: General experimental workflow for the synthesis and spectral characterization of N-
methoxy-3-formylcarbazole.
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Caption: Hypothetical inhibition of a generic kinase signaling pathway by N-methoxy-3-
formylcarbazole.

Conclusion
This technical guide provides a predictive yet comprehensive analysis of the spectral data for

N-methoxy-3-formylcarbazole, a compound of interest in medicinal and materials chemistry.

While direct experimental data remains elusive in the public domain, the presented information,

derived from analogous structures, offers a solid foundation for its synthesis, identification, and

further investigation. The detailed experimental protocols and workflow diagrams are intended

to facilitate future research into this and other novel carbazole derivatives. As new experimental

data becomes available, this guide can be updated to provide an even more accurate and

valuable resource for the scientific community.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N-methoxy-
3-formylcarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14015770#n-methoxy-3-formylcarbazole-spectral-
data-analysis-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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